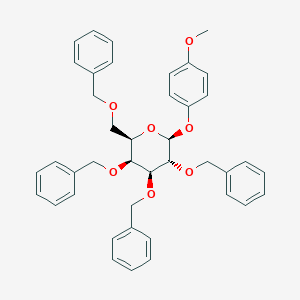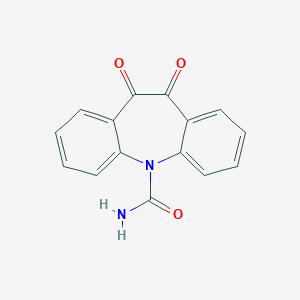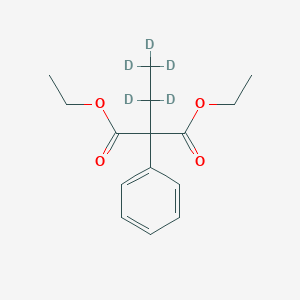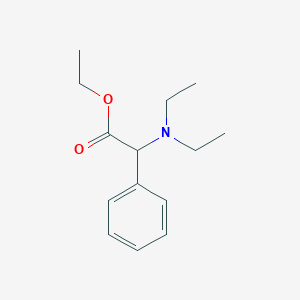
4,4-dimethoxy-N,N-dimethylbutan-1-amine
Vue d'ensemble
Description
4,4-Diethoxy-N,N-dimethyl-1-butanamine is a technical grade compound with the empirical formula C10H23NO2 . It is used in organic synthesis and as an intermediate for pharmaceuticals such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan .
Synthesis Analysis
The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine involves the reaction of 3-Chloro-1-(N,N-dimethyl)propylamine and Triethyl orthoformate .Molecular Structure Analysis
The molecular weight of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is 189.30 . The compound has an empirical formula of C10H23NO2 .Chemical Reactions Analysis
4,4-Diethoxy-N,N-dimethyl-1-butanamine is used as a reactant for Fischer indole reactions .Physical And Chemical Properties Analysis
This compound is a light yellow liquid with a density of 0.844 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.421 (lit.) .Applications De Recherche Scientifique
Neurology Research
This compound is used in neurology research, particularly in the study of neurotransmission, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, pain, and inflammation . It is a part of the Neurology Research Chemicals and Analytical Standards .
Proteomics Research
4-(N,N-Dimethylamino)butanal dimethyl acetal is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Organic Synthesis
This compound is soluble in organic solvents and can be used as a building block for various organic syntheses . For example, it can be used in the synthesis of amides or sulfones .
Pharmaceutical Intermediates
4,4-dimethoxy-N,N-dimethylbutan-1-amine is used as an intermediate in the synthesis of pharmaceuticals . For instance, it is an intermediate for Sumatriptan, Rizatriptan, Almotriptan, Zolmitriptan , which are medications used to treat migraine headaches.
G-Quadruplex Binding
This compound has been studied for its G-quadruplex binding properties . G-quadruplexes are secondary structures originating from nucleic acid regions rich in guanines, which are well known for their involvement in gene transcription and regulation and DNA damage repair .
Bioorganic Chemistry
In the field of bioorganic chemistry, this compound has been used in the synthesis of kynurenic acid derivatives with a Dihydroimidazoquinoline-3,5-dione core . These derivatives have shown potential as G-quadruplex stabilizing molecules .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is used as an intermediate in the synthesis of drugs like sumatriptan and zolmitriptan , which are serotonin receptor agonists. Therefore, it can be inferred that the compound may indirectly affect serotonin receptors.
Mode of Action
As an intermediate in drug synthesis, it contributes to the overall structure and function of the final therapeutic compounds, such as sumatriptan and zolmitriptan .
Biochemical Pathways
Given its role in the synthesis of sumatriptan and zolmitriptan, it may indirectly influence the serotonin pathway, specifically the 5-ht1b and 5-ht1d receptors .
Result of Action
As an intermediate in drug synthesis, its primary role is to contribute to the structural formation of the final drug compounds .
Action Environment
Like most organic compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
Propriétés
IUPAC Name |
4,4-dimethoxy-N,N-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZKKBDOGYBYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438825 | |
| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethoxy-N,N-dimethylbutan-1-amine | |
CAS RN |
19718-92-4 | |
| Record name | 4,4-Dimethoxy-N,N-dimethyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19718-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in the synthesis of N,N-Dimethyltryptamine Derivative?
A1: 4,4-Dimethoxy-N,N-dimethylbutan-1-amine, also referred to as 4-(N,N-dimethylamino)butanal dimethyl acetal (compound Ⅸ in the study) [], serves as a crucial intermediate in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine (compound Ⅶ). The compound is synthesized in a multi-step process and ultimately undergoes a cyclization reaction with p-cyanomethyl-phenylhydrazine (compound Ⅹ) to yield a key precursor for the final product [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
